3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylbutanol with a suitable benzoyl chloride derivative to form the corresponding ester. This ester is then reacted with 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It may be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(4-methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- **3-(4-methylpiperazin-1-yl)aniline
- **4-(3-methylbutoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
Uniqueness
3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C23H31N3O4S |
---|---|
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
3-(3-methylbutoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C23H31N3O4S/c1-18(2)11-16-30-21-6-4-5-19(17-21)23(27)24-20-7-9-22(10-8-20)31(28,29)26-14-12-25(3)13-15-26/h4-10,17-18H,11-16H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
IGJLEVNNBKSZKI-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
Kanonische SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.